2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid
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Overview
Description
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid is a heterocyclic compound that features a pyrrolo[1,2-b]pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid typically involves the formation of the pyrrolo[1,2-b]pyrazole ring system followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable pyrrole derivative with a hydrazine derivative can yield the desired pyrrolo[1,2-b]pyrazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- 6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives
Uniqueness
2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid is unique due to its specific structural features and the presence of the butanoic acid moiety.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)butanoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-8(10(13)14)9-6-7-4-3-5-12(7)11-9/h6,8H,2-5H2,1H3,(H,13,14) |
InChI Key |
ZLQMBDSOACEJEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN2CCCC2=C1)C(=O)O |
Origin of Product |
United States |
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